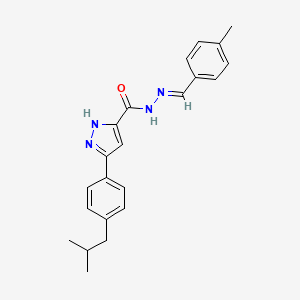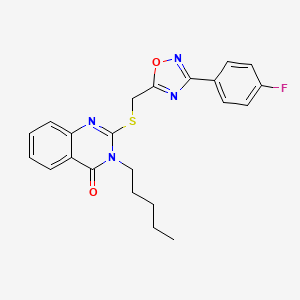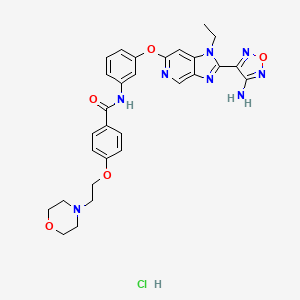
(E)-3-(4-isobutylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(4-isobutylphenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C22H24N4O . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight is 360.463 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reactivity
Pyrazole derivatives have been extensively studied for their structural properties and reactivity. For instance, the synthesis and characterization of related pyrazole compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have been detailed, emphasizing their molecular docking, spectroscopic studies, and theoretical calculations to predict their behavior in various media (Karrouchi et al., 2021). These studies often explore the electronic structure, charge distribution, and potential active sites for reactivity, laying the groundwork for understanding the chemical and physical properties of new pyrazole derivatives.
Antimicrobial and Antiviral Activities
Pyrazole derivatives have shown significant potential in antimicrobial and antiviral applications. Research into compounds such as those based on pyrazole- and isoxazole-based heterocycles has demonstrated activities against specific strains of viruses and bacteria, suggesting a pathway for developing new therapeutic agents (Dawood et al., 2011). The structural flexibility of pyrazole derivatives allows for the tailoring of molecules to target specific microbial pathways, offering a versatile platform for drug development.
Inhibition of Corrosion
In addition to their biological activities, pyrazole derivatives have been evaluated for their role in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. Studies have indicated that certain pyrazole compounds can significantly enhance the corrosion resistance of metals, attributed to their ability to form protective layers on metal surfaces (Paul et al., 2020). This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards.
Potential Anticancer Activities
The exploration of pyrazole derivatives in cancer research has highlighted their potential as apoptosis inducers in various cancer cell lines. For example, certain pyrazole-5-carbohydrazide hydrazone derivatives have been identified as potent inhibitors of lung cancer cell growth, suggesting a promising avenue for anticancer drug development (Zheng et al., 2009). These findings underscore the importance of pyrazole derivatives in medicinal chemistry, where their unique structural properties can be harnessed to modulate biological pathways involved in cancer progression.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15(2)12-17-8-10-19(11-9-17)20-13-21(25-24-20)22(27)26-23-14-18-6-4-16(3)5-7-18/h4-11,13-15H,12H2,1-3H3,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFUGMDLFJZJAM-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isobutylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)




![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2721753.png)

![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)
![2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2721758.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)
